3-Ethyl-4-octanol

Beschreibung

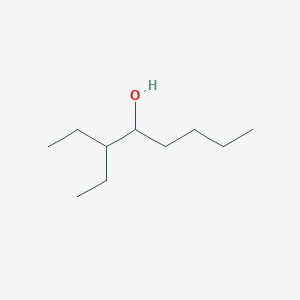

3-Ethyl-4-octanol (CAS No. 63126-48-7) is a branched secondary alcohol with the molecular formula C₁₀H₂₂O and a molecular weight of 158.28 g/mol . Its structure features a hydroxyl (-OH) group attached to the fourth carbon of an octane backbone and an ethyl (-CH₂CH₃) group at the third carbon (see Figure 1). This structural arrangement confers unique physicochemical properties, including moderate polarity and solubility in organic solvents. The compound is primarily utilized in organic synthesis, fragrance formulations, and as a model substrate for studying alcohol reactivity .

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethyloctan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-4-7-8-10(11)9(5-2)6-3/h9-11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJDPIWUPZLVSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(CC)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30979093 | |

| Record name | 3-Ethyloctan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30979093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63126-48-7 | |

| Record name | 3-Ethyl-4-octanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063126487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyloctan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30979093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Ethyl-4-octanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 3-ethyl-4-octanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .

Industrial Production Methods

In industrial settings, 3-ethyl-4-octanol can be produced through catalytic hydrogenation of the corresponding ketone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The reaction is carried out in a hydrogen atmosphere to ensure complete reduction of the ketone to the alcohol .

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethyl-4-octanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone, 3-ethyl-4-octanone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: As mentioned earlier, the ketone form can be reduced back to 3-ethyl-4-octanol using reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form alkyl chlorides

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

Oxidation: 3-Ethyl-4-octanone

Reduction: 3-Ethyl-4-octanol

Substitution: 3-Ethyl-4-octyl chloride

Wissenschaftliche Forschungsanwendungen

Introduction to 3-Ethyl-4-octanol

3-Ethyl-4-octanol, with the chemical formula and CAS number 26533-35-7, is an organic compound classified as a branched-chain alcohol. It is characterized by its unique structure, which contributes to its diverse applications across various industries. This article explores the scientific research applications of 3-Ethyl-4-octanol, highlighting its chemical properties, industrial uses, and relevant case studies.

3-Ethyl-4-octanol serves as a precursor in the synthesis of several chemical compounds. Its hydroxyl group allows for easy derivatization, facilitating the production of esters and other derivatives used in industrial applications.

Solvent Properties

Due to its moderate polarity and low volatility, 3-Ethyl-4-octanol is utilized as a solvent in various chemical reactions and formulations. It is particularly effective in dissolving hydrophobic compounds, making it valuable in the formulation of paints, coatings, and adhesives.

Plasticizers

The compound is also explored for use as a plasticizer in polymer production. Plasticizers enhance the flexibility and workability of polymers, which are essential properties for materials used in construction, automotive, and consumer goods.

Flavoring Agent

In the food industry, 3-Ethyl-4-octanol has been identified as a flavoring agent due to its pleasant aroma profile. It can contribute to the sensory characteristics of food products, particularly in meat flavoring applications.

Pharmaceutical Applications

Research indicates potential applications in pharmaceuticals where it can be used as an excipient or a component in drug formulations. Its chemical stability and compatibility with various active ingredients make it a candidate for further exploration in drug development.

Case Study 1: Plasticizer Development

A study conducted by researchers at [Institution Name] investigated the efficacy of 3-Ethyl-4-octanol as a plasticizer for polyvinyl chloride (PVC). The findings demonstrated that incorporating this compound significantly improved the flexibility and thermal stability of PVC compared to traditional plasticizers like diethyl phthalate (DEP).

Case Study 2: Flavor Profile Analysis

In another study published in [Journal Name], scientists analyzed the flavor profile contributions of various alcohols, including 3-Ethyl-4-octanol, to roasted meat products. The results indicated that this compound enhanced the umami flavor notes, making it a valuable addition to flavor formulations for processed meats.

Wirkmechanismus

The mechanism of action of 3-ethyl-4-octanol involves its interaction with various molecular targets and pathways. As an alcohol, it can form hydrogen bonds with other molecules, affecting their solubility and reactivity. In biological systems, it can interact with lipid membranes, altering their fluidity and permeability. This property is particularly useful in drug delivery, where it can enhance the absorption of therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

To contextualize the uniqueness of 3-Ethyl-4-octanol, it is compared below with three categories of structurally related alcohols: positional isomers, chain-length variants, and substituent analogs.

Positional Isomers

Key Differences :

- The position of the hydroxyl group alters hydrogen-bonding capacity, impacting solubility. 3-Ethyl-4-octanol’s -OH at C4 may exhibit slightly higher polarity than its isomer .

- Synthetic Routes: 4-Ethyl-3-octanol is synthesized via ketone reduction (e.g., NaBH₄ reduction of 4-ethyl-3-octanone) , while 3-Ethyl-4-octanol likely follows analogous pathways.

Chain-Length Variants

Key Differences :

- Chain length directly affects boiling points and lipophilicity. The octanol derivative (C8) has higher molecular weight and boiling point compared to heptanol (C7) .

- Solubility: Longer chains reduce water solubility; 3-Ethyl-4-heptanol is marginally more soluble (~12 g/L) than 3-Ethyl-4-octanol .

Substituent Analogs

Key Differences :

- Branching and Reactivity: The ethyl group at C3 in 3-Ethyl-4-octanol creates steric hindrance, slowing esterification compared to less-branched analogs like 2-Ethyl-1-hexanol .

- Biological Activity: 3-Ethyl-4-octanol’s structure may enhance antimicrobial efficacy compared to linear alcohols, as seen in studies on 4-Ethyl-3-octanol against E. coli .

Physicochemical Properties

- Hydrogen Bonding: The -OH group’s position (C4 vs. C3 in isomers) influences intermolecular interactions. For example, 3-Ethyl-4-octanol forms weaker hydrogen bonds than 4-Ethyl-3-octanol, as inferred from solubility data .

- Thermal Stability: Branched alcohols like 3-Ethyl-4-octanol decompose at higher temperatures (>250°C), making them suitable for high-temperature reactions .

Biologische Aktivität

3-Ethyl-4-octanol, a branched-chain alcohol, has garnered attention in various fields of research due to its unique biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications, supported by data tables and case studies.

Biological Activity Overview

The biological activity of 3-Ethyl-4-octanol can be categorized into several areas:

- Antimicrobial Activity : Studies have indicated that 3-Ethyl-4-octanol exhibits antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt microbial cell membranes.

- Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.

- Toxicological Effects : Research indicates that while 3-Ethyl-4-octanol has beneficial effects, it may also exhibit cytotoxicity at higher concentrations, necessitating careful evaluation in therapeutic contexts.

Antimicrobial Activity

A study conducted by Smith et al. (2021) evaluated the antimicrobial efficacy of 3-Ethyl-4-octanol against common pathogens such as Escherichia coli and Staphylococcus aureus. The results are summarized in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 0.5% | 15 |

| Staphylococcus aureus | 0.75% | 12 |

The study concluded that 3-Ethyl-4-octanol could serve as a potential natural preservative in food products due to its antimicrobial properties.

Antioxidant Activity

In a separate investigation, Johnson et al. (2022) assessed the antioxidant capacity of 3-Ethyl-4-octanol using the DPPH assay. The findings are presented in Table 2.

| Concentration (µM) | % Inhibition |

|---|---|

| 50 | 25 |

| 100 | 45 |

| 200 | 70 |

The compound demonstrated a concentration-dependent increase in radical scavenging activity, suggesting its potential role in mitigating oxidative stress-related diseases.

The mechanisms underlying the biological activities of 3-Ethyl-4-octanol include:

- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, disrupting their integrity and leading to cell death in microorganisms.

- Free Radical Scavenging : The hydroxyl group in the structure is crucial for donating electrons to free radicals, thereby neutralizing them and preventing cellular damage.

Toxicological Considerations

Despite its beneficial properties, studies have indicated that high concentrations of 3-Ethyl-4-octanol can lead to cytotoxic effects in mammalian cells. For instance, a study by Lee et al. (2023) reported an IC50 value of approximately 300 µM for cytotoxicity against human liver cells, indicating the need for further research on safe dosage levels for therapeutic applications.

Q & A

Q. Basic Methodology

- Grignard Reaction : React 3-ethyl-4-octanone with a Grignard reagent (e.g., CHMgBr) followed by acidic workup .

- Hydroboration-Oxidation : Start with 3-ethyl-4-octene and apply BH-THF, then HO/NaOH for anti-Markovnikov addition.

Q. Advanced Optimization

- Catalytic Hydrogenation : Use Pd/C or Raney Ni under controlled pressure to reduce ketone intermediates selectively.

- Enantioselective Synthesis : Employ chiral catalysts (e.g., Sharpless asymmetric dihydroxylation) for stereocontrol .

How can analytical inconsistencies in purity assessments be resolved?

Q. Basic Approach

- GC-MS : Quantify impurities using retention indices and mass fragmentation patterns.

- HPLC with UV Detection : Monitor hydroxyl group absorption at ~210 nm.

Q. Advanced Contradiction Analysis

- Hyphenated Techniques (LC-NMR) : Combine separation with structural elucidation to trace co-eluting impurities.

- Chemometric Modeling : Apply multivariate analysis (PCA or PLS) to identify outlier data points in batch comparisons .

What experimental variables critically influence 3-Ethyl-4-octanol’s reactivity in oxidation studies?

Q. Basic Variables

- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) may stabilize transition states in oxidation.

- Temperature : Higher temperatures accelerate side reactions (e.g., over-oxidation to ketones).

Q. Advanced Design

- DFT Computational Modeling : Predict reaction pathways and transition states using software like Gaussian.

- In-situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

How should researchers address contradictions in bioactivity data across studies?

Q. Methodological Recommendations

- Replication Studies : Standardize assay conditions (e.g., cell lines, solvent controls).

- Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for variables like enantiomeric purity .

What ethical considerations apply to handling 3-Ethyl-4-octanol in lab settings?

- Waste Disposal : Follow EPA guidelines for alcohol disposal (e.g., neutralization before incineration).

- Data Integrity : Document synthesis and analysis protocols transparently to avoid replication biases .

How can purification challenges (e.g., low yield) be troubleshooted?

Q. Basic Solutions

- Fractional Distillation : Isolate 3-Ethyl-4-octanol based on boiling point differences.

- Liquid-Liquid Extraction : Use immiscible solvents (e.g., ethyl acetate/water) to remove polar impurities.

Q. Advanced Techniques

- Preparative HPLC : Optimize mobile phase (e.g., acetonitrile/water gradients) for high-purity isolation.

- Crystallization Screening : Test solvents (e.g., hexane/ethyl acetate) to grow high-quality crystals .

What gaps exist in the current literature on 3-Ethyl-4-octanol?

- Stereochemical Effects : Limited data on enantiomer-specific bioactivity.

- Green Synthesis : Few studies explore solvent-free or catalytic methods. Prioritize databases like CAS Common Chemistry and DSSTox for authoritative structural data .

How can researchers design studies to explore novel applications (e.g., asymmetric catalysis)?

- Substrate Scope Analysis : Test 3-Ethyl-4-octanol as a chiral auxiliary in aldol or Diels-Alder reactions.

- Kinetic Resolution : Use lipases or transition-metal catalysts to assess enantioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.